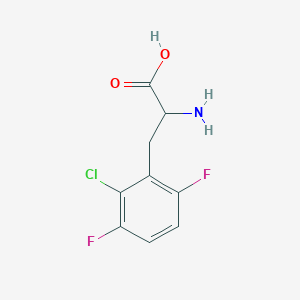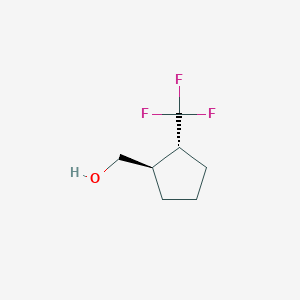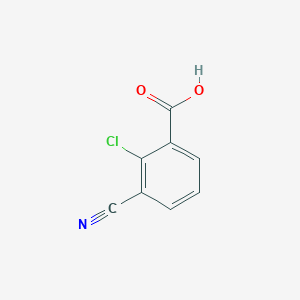![molecular formula C18H23N3O3 B2688005 N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-66-5](/img/structure/B2688005.png)
N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Overview
Description
N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a chemical compound of significant interest in various fields due to its unique structural characteristics and potential applications in synthetic chemistry, biology, medicine, and industry. The compound’s intricate framework and functional groups lend it both reactivity and specificity in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Preparation of the pyrrolo[3,2,1-ij]quinoline core. This involves a multi-step process including the cyclization of suitable precursors under acidic or basic conditions.
Step 2: : Introduction of the oxalamide group. This can be achieved through amidation reactions involving oxalyl chloride and appropriate amines in the presence of a base such as triethylamine.
Step 3: : Final coupling with isopentylamine using conditions such as catalytic hydrogenation or through a direct nucleophilic substitution reaction.
Industrial Production Methods: : Industrial synthesis often scales up these laboratory processes, utilizing more cost-effective reagents and optimizing yields through process control and automation. Industrial production might also incorporate greener chemistry techniques to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions especially at the pyrroloquinoline moiety, leading to various oxidized derivatives.
Reduction: : Reduction at specific sites can produce more saturated analogs or reduce oxalamide to simpler amides.
Substitution: : The oxalamide and pyrroloquinoline moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution: : Alkyl halides, sulfonyl chlorides under basic conditions.
Major Products: : The major products from these reactions include various substituted pyrroloquinoline derivatives, reduced amide compounds, and oxamide derivatives depending on the reactants and conditions used.
Scientific Research Applications
This compound has garnered attention for its potential in numerous fields:
Chemistry: : Used as a ligand in coordination chemistry and for constructing complex molecular architectures.
Biology: : Investigated for its interactions with biomolecules such as proteins and nucleic acids, given its potential as a molecular probe.
Medicine: : Explored for its pharmacological activities, including anti-cancer and antimicrobial properties. The oxalamide functionality can interact with biological targets, leading to therapeutic effects.
Industry: : Utilized in materials science for its potential to form novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, DNA, or cellular receptors.
Pathways Involved: : Binding to active sites of enzymes, intercalating with DNA, or modulating receptor activity which leads to a cascade of cellular responses.
Comparison with Similar Compounds
N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide stands out for its unique combination of structural features. Similar compounds might include:
N1-alkyl-N2-(quinolin-8-yl)oxalamides: : Varied by changing the alkyl group.
Pyrroloquinoline derivatives: : Differing in substitution patterns on the quinoline ring.
Other oxalamides: : With different aromatic or heterocyclic groups.
This uniqueness lies in its specific isopentyl substitution and the pyrroloquinoline framework, which confer distinct chemical and biological properties compared to its analogs.
Fascinating stuff! Anything specific you’d like to dive deeper into?
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11(2)5-6-19-17(23)18(24)20-14-8-12-4-3-7-21-15(22)10-13(9-14)16(12)21/h8-9,11H,3-7,10H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYZKHLCRUULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321097 | |
| Record name | N-(3-methylbutyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898454-66-5 | |
| Record name | N-(3-methylbutyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2687922.png)
![N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2687923.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2687925.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2687926.png)

![Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate](/img/structure/B2687930.png)
![[4-(2-Methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2687931.png)
![N-benzyl-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687932.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide](/img/structure/B2687934.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687936.png)



![N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2687944.png)
